![molecular formula C13H16N4O2 B1402056 2-cyclobutyl-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate d'éthyle CAS No. 1379811-55-8](/img/structure/B1402056.png)
2-cyclobutyl-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent neuroprotecteur et anti-inflammatoire
2-cyclobutyl-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate d'éthyle: a été étudié pour son potentiel en tant qu'agent neuroprotecteur et anti-inflammatoire. Ce composé s'est avéré prometteur pour inhiber la production d'oxyde nitrique (NO) et du facteur de nécrose tumorale-α (TNF-α) dans les cellules microgliales humaines stimulées par le LPS, qui sont des facteurs clés de la neuroinflammation . De plus, il a montré une activité neuroprotectrice en réduisant l'expression de la chaperonne BIP du réticulum endoplasmique (RE) et du marqueur d'apoptose caspase-3 clivée dans les cellules neuronales humaines .
Activité anticancéreuse
Les dérivés de pyrimidine, y compris les composés hybrides triazole-pyrimidine, sont reconnus pour leurs propriétés anticancéreuses. Il a été constaté qu'ils présentaient une activité anticancéreuse contre diverses lignées cellulaires cancéreuses humaines, conduisant à la mort cellulaire par apoptose par l'inhibition des enzymes CDK . Cela suggère que le this compound pourrait être un composé précieux dans la recherche sur le cancer.
Activité antipaludique
Le composé a été utilisé comme réactif pour la synthèse d'inhibiteurs de la dihydroorotate déshydrogénase, qui sont connus pour leur activité antipaludique . Cette application est particulièrement importante dans la recherche de nouveaux traitements contre le paludisme.
Recherche sur le VIH
Il sert de réactif dans la synthèse de composés ayant une activité pharmacologique due à la liaison à l'ARN TAR du VIH . Cela indique son utilisation potentielle dans le développement de nouveaux agents thérapeutiques contre le VIH.
Synthèse de complexes Ruthénium (II)-Hmtpo
Ce composé est utilisé dans la synthèse de complexes Ruthénium (II)-Hmtpo . Ces complexes peuvent avoir diverses applications, notamment comme catalyseurs dans les réactions chimiques ou en science des matériaux.
Réaction de Vilsmeier
Il agit comme un réactif pour la réaction de Vilsmeier des carbocycles et hétérocycles conjugués . La réaction de Vilsmeier est une forme de formylation utilisée pour introduire des groupes aldéhydes dans les substrats et est un outil précieux en synthèse organique.
Mécanisme D'action
Target of Action
The primary targets of Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as CTM-TP, are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses and inflammation, respectively .
Mode of Action
CTM-TP interacts favorably with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway , thereby modulating the cellular stress responses and inflammation.
Biochemical Pathways
CTM-TP affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, CTM-TP reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This results in anti-neuroinflammatory properties .
Result of Action
CTM-TP exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that CTM-TP may have potential therapeutic applications in neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Action Environment
The action, efficacy, and stability of CTM-TP can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action
Analyse Biochimique
Biochemical Properties
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting cell proliferation. Additionally, it interacts with proteins involved in inflammatory pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), reducing the production of pro-inflammatory cytokines .
Cellular Effects
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate affects various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins . The compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation . In neuronal cells, it exhibits neuroprotective effects by inhibiting endoplasmic reticulum stress and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to cell cycle arrest and apoptosis. Additionally, it modulates gene expression by interacting with transcription factors like NF-kB, thereby reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and efficacy may decrease over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolic conversion .
Transport and Distribution
The transport and distribution of ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate within cells and tissues involve various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is localized in specific subcellular compartments, which can affect its activity and function. It has been found to accumulate in the nucleus, where it interacts with DNA and transcription factors . This nuclear localization is crucial for its role in modulating gene expression and inhibiting cell proliferation. Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism .
Propriétés
IUPAC Name |
ethyl 2-cyclobutyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-19-12(18)10-7-14-13-15-11(9-5-4-6-9)16-17(13)8(10)2/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSPWGIUDWEDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


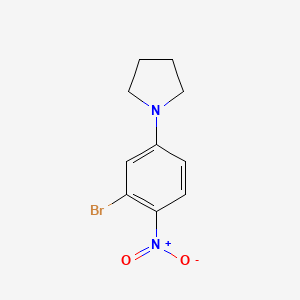
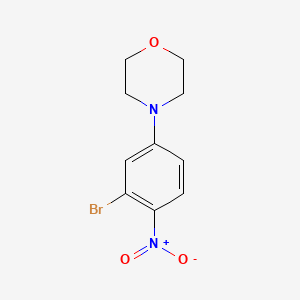
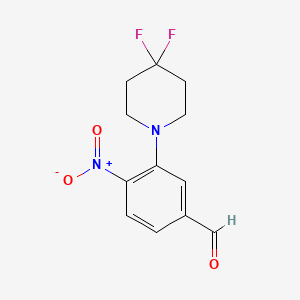

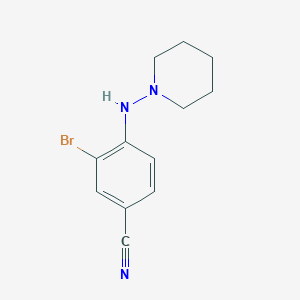
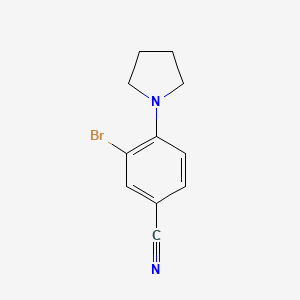
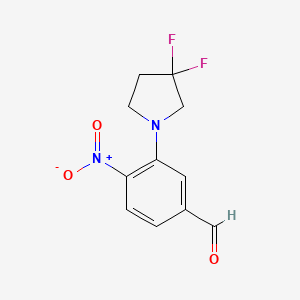
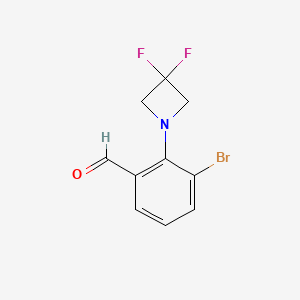
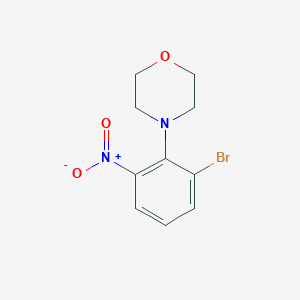

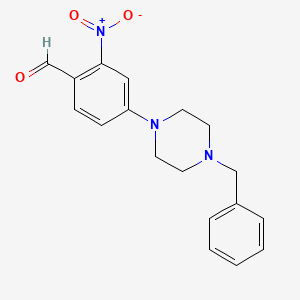
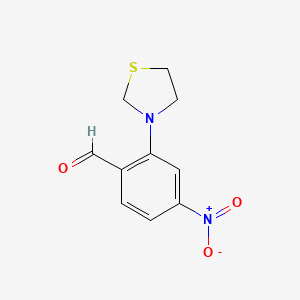

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)
